molecular formula C11H17NO B8570164 2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

Cat. No.: B8570164
M. Wt: 179.26 g/mol
InChI Key: UJWCMBRFXYGICF-UHFFFAOYSA-N
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Description

2,4Dimethyl-3-acetyl-5-isopropyl pyrrole is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2,4-dimethyl-5-propan-2-yl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-6(2)11-7(3)10(9(5)13)8(4)12-11/h6,12H,1-5H3

InChI Key

UJWCMBRFXYGICF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aqueous hydriodic acid (10 ml) and 2 ml of 50% hypophosphorous acid were cooled and stirred while 10 ml of acetic anhydride was slowly added. 2,4-Dimethyl-3-acetyl-pyrrole (548 mg) was dissolved in the solution, 0.6 ml of acetone added, and the mixture was stirred for 1/2 hr. by which time a yellow precipitate had formed and redissolved and the solution had turned yellow; the final temperature was 37° C. It was poured into 100 ml of water and 30 ml of ammonium hydroxide kept at 20° C. The nearly colourless product separated as plates (662 mg, 92%). At 138° C. these changed to cubes which either melted at 165° C. or turned to irregular needles, m.p. 171°-173° C. For analysis, it was recrystallized from aqueous ethanol as colourless plates, m.p. 165.5° C. or 171.5°-173° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
548 mg
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,4-Dimethyl-3-acetyl-pyrrole (548 mg), 1 ml of acetone and 10 gm of amalgamated zinc (20 mesh) were added to a solution of 1 ml of concentrated sulfuric acid in 20 ml of acetic acid. The mixture was stirred for 1 hour at 45° C. The liquid was decanted from the zinc into 100 ml of water forming a solution from which the crude product separated at 15° C. (174 mg, m.p. 164°-169° C. after the usual solid phase changes). For analysis, it was extracted into ether (thimble) then recrystallized from 3 ml of aqueous ethanol as nearly colourless elongated prisms, m.p. 170°-172° C. (171°-173° when mixed with the product of Example 8) after a solid phase change at 142°. Anal. Calc. for C11H17NO: C, 73.70; H, 9.56; N, 7.81. Found: C, 73.60; H, 9.40; N, 7.92.
Quantity
548 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Anhydrous stannous bromide (5g) was stirred to solution in 20 ml of hydrogen bromide in acetic acid (30-32 %). 2,4-Dimethyl-3-acetyl-pyrrole (548 mg) was added and the mixture was warmed to dissolve this, then cooled to 30° C. Acetone(0.6 ml) was added and the solution was stirred at 35° C. for 21/2 hrs then poured into water at 10° C. The product was separated and washed with dilute hydrochloric acid then with water. It formed colourless micro-prisms (549 mg. 77%), m.p. 166°-167° C. or 173-174.5° C. after changing to cubes at about 136° C. For analysis it was recrystallized from aqueous ethanol as prismatic rods, m.p. 172° C.
[Compound]
Name
stannous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
548 mg
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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